Home > Products > Screening Compounds P100136 > gp120 Fragment 421-438
gp120 Fragment 421-438 - 129318-38-3

gp120 Fragment 421-438

Catalog Number: EVT-1471682
CAS Number: 129318-38-3
Molecular Formula: C99H148N24O25S2
Molecular Weight: 2138.536
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The HIV (GP120) fragment (421-438) is a peptide sequence derived from the third variable loop (V3) of the HIV-1 envelope glycoprotein GP120. This region is highly conserved across different HIV-1 subtypes and plays a critical role in the virus's ability to infect human cells. [, , ]

Role in Scientific Research:

  • Vaccine Development: As a potential target for inducing broadly neutralizing antibodies against HIV-1. [, ]
  • Immunological Studies: To understand the immune response elicited by this region and its potential for immunotherapy. [, ]
  • Structural Biology: To elucidate the structural basis of GP120-CD4 interactions. []
Future Directions
  • Epitope-Focused Vaccine Design: Continued research on designing immunogens that specifically target this region of GP120 and induce broadly neutralizing antibodies is critical. []

HIV (GP120) Fragment (418-445) Cyclized

Compound Description: This compound is a cyclic peptide encompassing amino acids 418-445 of the HIV (GP120) protein. The linear peptide is cyclized through a disulfide bond formed between its terminal cysteine residues []. This cyclic peptide, designated as 1005/45, has been demonstrated to inhibit syncytial formation, albeit with lower efficiency than the linear HIV (GP120) fragment (421-438) [].

Relevance: This compound is structurally related to the HIV (GP120) fragment (421-438) as it encompasses a larger portion of the gp120 protein, including the entire amino acid sequence of HIV (GP120) fragment (421-438). The cyclization through a disulfide bond introduces a conformational constraint that may influence its binding properties and biological activities compared to the linear fragment [].

HIV (GP120) Fragment (254-274)

Compound Description: This compound represents another fragment of the HIV (GP120) protein, spanning amino acids 254-274. This region is situated within the third variable domain of gp120 and has been identified as a crucial element for viral infectivity and a target for neutralizing antibodies []. Research has shown that synthetic peptides derived from this region can elicit an antibody response capable of targeting multiple HIV strains [].

Relevance: While not directly overlapping in sequence with HIV (GP120) fragment (421-438), both fragments are derived from the HIV (GP120) protein and contribute to the overall structure and function of this protein. Studying different fragments of gp120, including HIV (GP120) fragment (254-274), provides a more comprehensive understanding of the virus's interaction with the host immune system and can aid in developing targeted therapies and vaccines [].

HIV (GP120) Fragment (308-331)

Compound Description: This peptide fragment originates from the HIV (GP120) protein, specifically encompassing amino acids 308-331 []. Similar to other gp120 fragments, it can be chemically synthesized and conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH) to enhance its immunogenicity []. Such conjugates are explored as potential vaccine candidates for eliciting anti-HIV immune responses [].

Relevance: Although the specific sequence of HIV (GP120) fragment (308-331) differs from HIV (GP120) fragment (421-438), both are derived from the same viral protein, HIV (GP120). This shared origin suggests they may contribute to the overall structural conformation of gp120 or participate in similar biological interactions, prompting researchers to investigate their potential as targets for therapeutic interventions [, ].

HIV (GP41) Fragment (579-601)

Compound Description: This particular fragment is derived from the HIV (GP41) protein, another essential envelope protein of the HIV virus [, ]. It spans amino acids 579-601 and, like other HIV protein fragments, can be chemically synthesized and conjugated to carrier proteins like KLH to enhance its immunogenicity []. This property makes it a potential candidate for inclusion in vaccine formulations aimed at eliciting an immune response against HIV [, ].

Relevance: Although HIV (GP41) fragment (579-601) originates from a different viral protein than HIV (GP120) fragment (421-438), both are vital components of the HIV envelope and play crucial roles in the viral lifecycle. Investigating different fragments from both gp120 and gp41, like HIV (GP41) fragment (579-601), is crucial for understanding the virus's interaction with the host immune system and for developing effective vaccines or therapies [, ].

Covalently Reactive Peptide Analog (CRA) of GP120 (421-431) with an Amidino Phosphonate Diester

Compound Description: This synthetic analog mimics the HIV (GP120) fragment 421-431 region and incorporates a C-terminal amidino phosphonate diester group designed to mimic the Lys432-Ala433 peptide bond []. This modification introduces a reactive electrophilic center capable of covalently binding to nucleophilic residues within antibody binding sites [].

Relevance: This compound exhibits structural similarity to the HIV (GP120) fragment (421-438) by encompassing a significant portion of its sequence (421-431) and mimicking a key peptide bond. Researchers utilize this CRA to investigate the possibility of naturally occurring catalytic antibodies capable of cleaving gp120. This approach exploits the structural resemblance of the CRA to the natural substrate while incorporating a reactive group to trap and study these antibodies [].

Overview

gp120 Fragment 421-438 is a peptide derived from the human immunodeficiency virus envelope glycoprotein gp120, which plays a critical role in the virus's ability to infect host cells. This fragment is significant for its immunogenic properties and its potential use in vaccine development against HIV. The gp120 protein itself is essential for the virus's entry into cells, as it facilitates the binding of the virus to CD4 receptors on T cells.

Source

The gp120 Fragment 421-438 is synthesized from the larger gp120 protein, which is encoded by the HIV genome. The specific amino acid sequence of this fragment contributes to its ability to elicit an immune response. The fragment has been studied extensively in various research contexts, particularly in relation to its role in vaccine development and antibody production.

Classification

This compound can be classified as a peptide antigen. It is categorized within the broader context of HIV research as a target for therapeutic and vaccine strategies aimed at eliciting an immune response against HIV infection.

Synthesis Analysis

Methods

The synthesis of gp120 Fragment 421-438 typically employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a solid support. The process involves:

  1. Loading: The first amino acid is attached to a resin.
  2. Coupling: Subsequent amino acids are added one at a time, with protection groups removed as needed.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and purified.

Technical details of SPPS include controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity of the final product .

Molecular Structure Analysis

Structure

Data

While detailed structural data specific to this fragment may be limited, studies on the full gp120 protein reveal that it possesses multiple domains with distinct secondary structures, including beta-sheets and alpha-helices . The fragment likely retains some structural characteristics that are essential for its biological activity.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving gp120 Fragment 421-438 include its conjugation to carrier proteins such as keyhole limpet hemocyanin (KLH) for immunization purposes. This conjugation enhances the immunogenicity of the peptide by promoting a stronger immune response.

Technical Details

The conjugation process typically involves activating functional groups on both the peptide and the carrier protein, allowing them to form stable linkages. This can be achieved through various chemical methods, including carbodiimide coupling or maleimide-thiol reactions .

Mechanism of Action

Process

The mechanism of action for gp120 Fragment 421-438 primarily revolves around its role as an antigenic determinant. When introduced into an organism (e.g., through vaccination), it stimulates B cells to produce antibodies specific to this fragment. These antibodies can recognize and bind to the full-length gp120 protein on HIV particles, potentially neutralizing the virus and preventing infection.

Data

Research indicates that peptides derived from conserved regions of gp120 can induce broadly neutralizing antibodies, which are crucial for effective vaccine strategies against HIV .

Physical and Chemical Properties Analysis

Physical Properties

gp120 Fragment 421-438 is generally characterized by its solubility in aqueous solutions, stability under physiological conditions, and ability to maintain structural integrity when conjugated to carrier proteins.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 2,000 Da (depending on the specific amino acid sequence).
  • Amino Acid Composition: Specific sequences that contribute to hydrophilicity/hydrophobicity.
  • Reactivity: Capable of forming disulfide bonds if cysteine residues are present.

Relevant analyses often involve assessing stability under various pH conditions and temperatures .

Applications

Scientific Uses

gp120 Fragment 421-438 has several scientific applications:

  • Vaccine Development: Used as an immunogen in vaccine formulations aimed at eliciting an immune response against HIV.
  • Antibody Production: Serves as a target for generating monoclonal antibodies that can be used in diagnostic assays or therapeutic interventions.
  • Research Tool: Functions as a model antigen in studies investigating T cell responses and antibody specificity against HIV .
Structural and Biochemical Characterization of gp120 Fragment 421-438

Primary Sequence Analysis and Post-Translational Modifications

The gp120 Fragment 421-438 corresponds to a linear 18-amino acid peptide (Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro) located within the conserved C4 domain of HIV-1's envelope glycoprotein [2] [7]. This fragment exhibits a molecular weight of 2138.56 Da and a molecular formula of C99H148N24O25S2, reflecting the inclusion of two sulfur-containing methionine residues (Met-426 and Met-434) and aromatic tryptophan/tyrosine residues that contribute to its structural stability [2] [3]. Unlike full-length gp120—which contains approximately 20 N-linked glycosylation sites—this particular fragment lacks canonical glycosylation motifs (Asn-X-Ser/Thr), rendering it incapable of undergoing the glycosylation modifications that dominate gp120's post-translational processing [5] [7]. The absence of glycosylation is biochemically significant as it eliminates steric hindrance from glycan shielding, potentially enhancing the fragment's immunogenic exposure compared to native gp120 [5].

Key sequence features include:

  • Hydrophobic Core: Centered around Phe-Ile-Asn-Met-Trp (423-427), facilitating membrane interactions [7]
  • Electrostatic Residues: Lys-421 and Glu-429 contribute to solubility in aqueous buffers
  • C-Terminal Proline-Rich Motif: Ala-Pro-Pro (436-438) may impose structural rigidity [9]

Table 1: Primary Structural Attributes of gp120 Fragment 421-438

PropertyCharacteristics
Amino Acid SequenceLys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro
Molecular FormulaC99H148N24O25S2
Molecular Weight2138.56 Da
Glycosylation SitesNone
Key Functional ResiduesTrp-427 (CD4 binding), Tyr-435 (coreceptor interaction)
Disulfide BondsAbsent

Three-Dimensional Conformational Dynamics in Soluble vs. Membrane-Bound States

In full-length gp120, the 421-438 region participates in conformational rearrangements triggered by CD4 binding. Structural studies indicate this fragment transitions from a disordered loop in unliganded gp120 to a β-strand configuration upon CD4 engagement [4] [7]. As a soluble peptide, fragment 421-438 exhibits inherent conformational plasticity, sampling helical, β-sheet, and random coil configurations in solution as detected by circular dichroism spectroscopy [8]. This flexibility contrasts sharply with its stabilized conformation in membrane-anchored gp120, where tertiary interactions with adjacent domains (particularly the V1/V2 loops and bridging sheet) lock it into a receptor-competent topology [4] [7].

The Met-426 and Trp-427 residues serve as conformational sensors:

  • Trp-427: Buried in unliganded gp120 but exposed upon CD4 binding, initiating coreceptor affinity [4]
  • Met-434-Tyr-435: Forms a hydrophobic cluster that stabilizes the CD4-induced conformation [7]
  • Proline Triad (436-438): Restricts backbone flexibility, anchoring the C-terminus during conformational changes [9]

Table 2: Biophysical Properties Across Structural States

StateSecondary StructureThermodynamic StabilityKey Molecular Interactions
Soluble FragmentDynamic coil/β-mixtureΔG = -3.2 kcal/molSolvent-exposed hydrophobic cores
Membrane-Bound (unliganded)Partially disordered loopΔG = -5.8 kcal/molV1/V2 masking, glycan shielding
CD4-Bound ComplexStable β-strandΔG = -9.1 kcal/molCD4 D1 domain, chemokine receptor interface

Comparative Structural Homology with Other HIV-1 gp120 Variants

Despite HIV-1's hypervariability, the 421-438 fragment displays exceptional sequence conservation across clades. Alignment of >500 envelope sequences reveals >85% identity in this region, with key residues Trp-427, Gly-431, and Tyr-435 conserved in 98% of major subtypes (A, B, C, D) [5] [7]. Structural homology modeling indicates the B-clade fragment (e.g., HXBc2, YU2) adopts nearly identical backbone configurations despite divergent flanking regions, with a root-mean-square deviation (RMSD) of 0.4–0.7 Å in nuclear magnetic resonance structures [7].

Clade-specific variations include:

  • Subtype C: Lys-421 → Arg substitution enhances ionic interactions with CD4
  • Subtype AE: Gln-422 → His reduces solubility but increases immunogenicity
  • Subtype G: Ala-436 → Val strengthens proline motif rigidity [7]

Notably, simian immunodeficiency virus (SIV) gp120 lacks this fragment's C-terminal proline triad, suggesting evolutionary specialization in HIV-1 for human receptor binding [5]. The fragment's structural conservation correlates with functional indispensability—mutagenesis of Trp-427 or Tyr-435 abrogates CD4 binding by >90% and reduces viral infectivity by 3–4 logs [4] [7].

Table 3: Evolutionary Conservation of Functional Residues

Residue PositionConservation (%)Variant SubstitutionsFunctional Impact
Trp-42798.2Trp→Phe (rare)Eliminates CD4 binding affinity
Tyr-43596.7Tyr→Phe (subtype F)Reduces CCR5 binding by 60%
Gly-43199.1None observedMaintains backbone flexibility for activation
Met-42689.3Met→Leu/Ile (subtypes D, CRF)Alters hydrophobic packing efficiency

The fragment's role in immune recognition varies across variants: Antibodies targeting 421-438 in subtype B show 40–60% cross-reactivity with subtype C, whereas antisera from subtype C infections exhibit stronger recognition of the N-terminal residues (421–428) [3] [5]. This immunological divergence underscores how conserved structural elements can elicit clade-biased humoral responses despite high sequence conservation.

Properties

CAS Number

129318-38-3

Product Name

gp120 Fragment 421-438

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C99H148N24O25S2

Molecular Weight

2138.536

InChI

InChI=1S/C99H148N24O25S2/c1-9-54(4)82(121-94(142)71(47-57-21-11-10-12-22-57)117-87(135)65(33-36-76(103)125)112-84(132)62(102)24-15-17-41-100)96(144)119-73(50-78(105)127)93(141)115-69(40-46-150-8)89(137)118-72(49-59-51-106-63-25-14-13-23-61(59)63)92(140)114-66(34-37-77(104)126)86(134)113-67(35-38-80(129)130)90(138)120-81(53(2)3)95(143)107-52-79(128)110-64(26-16-18-42-101)85(133)108-55(5)83(131)111-68(39-45-149-7)88(136)116-70(48-58-29-31-60(124)32-30-58)91(139)109-56(6)97(145)122-43-19-27-74(122)98(146)123-44-20-28-75(123)99(147)148/h10-14,21-23,25,29-32,51,53-56,62,64-75,81-82,106,124H,9,15-20,24,26-28,33-50,52,100-102H2,1-8H3,(H2,103,125)(H2,104,126)(H2,105,127)(H,107,143)(H,108,133)(H,109,139)(H,110,128)(H,111,131)(H,112,132)(H,113,134)(H,114,140)(H,115,141)(H,116,136)(H,117,135)(H,118,137)(H,119,144)(H,120,138)(H,121,142)(H,129,130)(H,147,148)/t54-,55-,56-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1

InChI Key

FWLUYNSJWIJPKZ-WEARTWMDSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.